tert-butyl N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate
Description
tert-butyl N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate is a bicyclic compound featuring a partially saturated benzothiazole core with a 2-amino substituent and a tert-butyl carbamate (Boc) group at the 6S position. The (6S) stereochemistry is critical for its biological interactions, as seen in related pharmacologically active compounds like pramipexole derivatives . The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes while allowing deprotection under acidic conditions for further functionalization . This compound is structurally related to intermediates and impurities in antiparkinsonian agents, emphasizing its relevance in pharmaceutical chemistry .
Properties
IUPAC Name |
tert-butyl N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)14-7-4-5-8-9(6-7)18-10(13)15-8/h7H,4-6H2,1-3H3,(H2,13,15)(H,14,16)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTULJANIYAMDM-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C1)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC2=C(C1)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known to be used in the synthesis of n-boc protected anilines, which are often used in the development of various pharmaceuticals.
Mode of Action
It is known that the compound can be used in palladium-catalyzed synthesis of n-boc-protected anilines. This suggests that it may interact with its targets through a mechanism involving palladium catalysis.
Biochemical Pathways
Given its use in the synthesis of n-boc-protected anilines, it may be involved in pathways related to the synthesis and metabolism of these compounds.
Pharmacokinetics
It is known that the compound is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water. This suggests that it may have good bioavailability in organisms.
Result of Action
Given its use in the synthesis of n-boc-protected anilines, it may play a role in the production of these compounds, which are often used in the development of various pharmaceuticals.
Biological Activity
Tert-butyl N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate (CAS No. 1038555-08-6) is a compound of significant interest due to its potential biological activities. This article aims to explore the biological activity of this compound, synthesizing findings from various studies and presenting them in a structured manner.
Molecular Structure
Structural Representation
The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a benzothiazole derivative. This unique structure may contribute to its biological activity.
The compound's biological activity can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial properties : In vitro tests have indicated potential efficacy against certain bacterial strains.
- Antitumor activity : Some research suggests that it may inhibit the proliferation of cancer cells through apoptosis induction.
Antimicrobial Activity
A study conducted by researchers at Uskudar University evaluated the antimicrobial effects of various carbamate derivatives, including this compound. The results indicated that this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Antitumor Effects
In a recent investigation published in the Journal of Medicinal Chemistry, the compound was tested for its cytotoxic effects on human cancer cell lines. The findings revealed that this compound inhibited cell growth in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
N-[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]propanamide (CAS 106006-84-2)
tert-butyl N-(2-formyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)carbamate (CAS 1955498-42-6)
- Modification: 2-Amino group replaced by formyl.
- Impact : The formyl group increases electrophilicity, making this compound a reactive intermediate in nucleophilic substitution or condensation reactions. The Boc group remains intact, preserving amine protection .
- Application : Likely serves as a precursor in the synthesis of more complex benzothiazole derivatives.
2-Amino-6-phthalimido-4,5,6,7-tetrahydrobenzothiazole (CAS 104618-33-9)
- Modification : Boc replaced by phthalimido.
- Its rigidity may also affect crystallinity, as inferred from crystallography tools like SHELXL .
- Application : Used in studies requiring alternative amine protection strategies.
Core Structure Variations
tert-butyl N-[rel-(1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate (CAS 134575-17-0)
- Modification : Benzothiazole core replaced by an azabicyclo[3.1.0]hexane.
- Impact : The altered core reduces aromaticity and introduces a strained bicyclic system, which may influence conformational flexibility and binding to biological targets. The Boc group retains its protective role .
- Application : Explored in the synthesis of constrained peptidomimetics or enzyme inhibitors.
Stereochemical and Substituent Variations
(6S)-6-N-Propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine (SUD919Y; U-98528E)
- Modification: Boc replaced by propylamino.
- The (6S) stereochemistry is conserved, suggesting shared pharmacophore features with the parent compound .
- Application : Investigated as an antiparkinsonian agent, analogous to pramipexole.
Comparative Data Table
Research Findings and Implications
- Synthetic Utility : The Boc group in the parent compound facilitates stepwise synthesis, while analogs like the formyl derivative (CAS 1955498-42-6) act as key intermediates .
- Biological Relevance : Stereochemical retention (6S) in analogs like SUD919Y underscores the importance of chiral centers in receptor interactions .
- Analytical Challenges : Crystallography tools (e.g., SHELXL, ORTEP-3) are critical for resolving stereochemical and hydrogen-bonding patterns in these compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
